molecular formula C12H17NO3 B6619151 ethyl 2-(tert-butoxy)pyridine-4-carboxylate CAS No. 1803585-75-2

ethyl 2-(tert-butoxy)pyridine-4-carboxylate

Cat. No.: B6619151
CAS No.: 1803585-75-2
M. Wt: 223.27 g/mol
InChI Key: PFDYCJQZUYABBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is an organic compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(tert-butoxy)pyridine-4-carboxylate typically involves the esterification of 2-(tert-butoxy)pyridine-4-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(tert-butoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context.

Comparison with Similar Compounds

Ethyl 2-(tert-butoxy)pyridine-4-carboxylate can be compared to other similar compounds, such as:

    Ethyl 2-(tert-butyl)pyridine-4-carboxylate: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-(tert-butoxy)pyridine-4-carboxylic acid: The carboxylic acid form of the compound.

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-15-11(14)9-6-7-13-10(8-9)16-12(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDYCJQZUYABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.